4-Methylpyridazin-3-amine 4-Methylpyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 90568-15-3
VCID: VC21089305
InChI: InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
SMILES: CC1=C(N=NC=C1)N
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol

4-Methylpyridazin-3-amine

CAS No.: 90568-15-3

Cat. No.: VC21089305

Molecular Formula: C5H7N3

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpyridazin-3-amine - 90568-15-3

Specification

CAS No. 90568-15-3
Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
IUPAC Name 4-methylpyridazin-3-amine
Standard InChI InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
Standard InChI Key WDTVJTBXOFGSJT-UHFFFAOYSA-N
SMILES CC1=C(N=NC=C1)N
Canonical SMILES CC1=C(N=NC=C1)N

Introduction

Structural Information and Chemical Properties

4-Methylpyridazin-3-amine possesses distinct structural characteristics that influence its chemical behavior and biological activity. The compound's six-membered ring contains two nitrogen atoms, which contributes significantly to its chemical properties and potential applications. The presence of a methyl group at position 4 and an amino group at position 3 creates a unique electronic distribution that affects its reactivity patterns.

Molecular Identification

The compound is unambiguously identified through various systematic nomenclature systems and identifiers, essential for scientific communication and database indexing. These identifiers facilitate precise referencing in scientific literature and chemical databases.

Table 1: Molecular Identification Parameters of 4-Methylpyridazin-3-amine

ParameterValue
CAS Number90568-15-3
IUPAC Name4-methylpyridazin-3-amine
Molecular FormulaC₅H₇N₃
Molecular Weight109.13 g/mol
Standard InChIInChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
Standard InChIKeyWDTVJTBXOFGSJT-UHFFFAOYSA-N
SMILESCC1=C(N=NC=C1)N
Canonical SMILESCC1=C(N=NC=C1)N
PubChem Compound ID13735310

Physical Properties

The physical properties of 4-Methylpyridazin-3-amine influence its behavior in various environments, which is critical for understanding its application potential in different fields. These properties determine its solubility, stability, and behavior in biological systems.

The compound exhibits moderate solubility in polar solvents due to the presence of the amino group, which can form hydrogen bonds with solvent molecules. Its heterocyclic nature with two nitrogen atoms in the ring further enhances its polarity and contributes to its solubility profile in various solvents.

Spectroscopic Properties

Spectroscopic data provides valuable insights into the compound's structural verification and purity assessment. Mass spectrometry data indicates specific fragmentation patterns characteristic of the pyridazine structure with amino and methyl substituents .

Table 2: Predicted Mass Spectrometry Parameters for 4-Methylpyridazin-3-amine

Adductm/zPredicted CCS (Ų)
[M+H]⁺110.07127118.7
[M+Na]⁺132.05321131.8
[M+NH₄]⁺127.09782127.2
[M+K]⁺148.02715126.0
[M-H]⁻108.05672120.6
[M+Na-2H]⁻130.03866126.6
[M]⁺109.06345121.0
[M]⁻109.06454121.0

Synthesis Methods

The synthesis of 4-Methylpyridazin-3-amine typically involves multiple chemical transformations starting from simpler precursors. Several synthetic routes have been developed, with variations in efficiency, yield, and purity of the final product.

Modern Synthetic Strategies

Contemporary synthetic approaches likely emphasize green chemistry principles, including solvent reduction, waste minimization, and energy efficiency. These methods may include catalytic processes that enhance selectivity and yield while reducing environmental impact.

Similar to related compounds, nucleophilic substitution reactions may play a key role in introducing the amino group at the desired position. The specific conditions for these reactions would be calibrated to optimize yield and purity while minimizing side reactions and byproducts.

Biological Activity

4-Methylpyridazin-3-amine demonstrates significant biological activity, particularly in pharmacological contexts. Its heterocyclic structure enables specific interactions with biological targets, making it valuable for potential therapeutic applications.

Structure-Activity Relationship

The biological activity of 4-Methylpyridazin-3-amine is closely related to its structural features. The pyridazine ring with two nitrogen atoms provides specific electronic properties that influence receptor binding. The methyl group at position 4 and the amino group at position 3 further modulate its biological interactions through electronic and steric effects.

Comparative studies with structural analogs suggest that small modifications in the pyridazine structure can significantly alter bioactivity profiles. These structure-activity relationships provide valuable insights for the design of more potent and selective derivatives.

Pharmacological Applications

The pharmacological potential of 4-Methylpyridazin-3-amine extends across various therapeutic areas, with particular promise in neurological conditions. Its ability to modulate ion channels makes it relevant for conditions involving aberrant neural signaling.

Neurological Disorders

Research suggests that derivatives of 4-Methylpyridazin-3-amine may have potential applications in treating conditions such as multiple sclerosis and other neurodegenerative disorders. These applications leverage the compound's reported ability to interact with potassium channels, which plays a crucial role in neuronal signaling.

Related compounds like 4-aminopyridine (4AP) are already used clinically to improve walking in people with multiple sclerosis. These compounds function by binding to exposed potassium channels in demyelinated axons, reducing intracellular potassium leakage and enhancing impulse conduction . 4-Methylpyridazin-3-amine may offer similar benefits with potentially improved pharmacokinetic or safety profiles.

Diagnostic Applications

Derivatives of compounds similar to 4-Methylpyridazin-3-amine have shown potential as radiotracers for positron emission tomography (PET) imaging. For instance, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) has been introduced as a novel trisubstituted potassium channel blocker with potential application in PET imaging of demyelinated lesions .

Similar applications might be feasible for appropriately modified derivatives of 4-Methylpyridazin-3-amine, potentially providing valuable diagnostic tools for neurological conditions characterized by demyelination.

Current Research and Future Directions

Current research on 4-Methylpyridazin-3-amine and related compounds focuses on exploring their full pharmacological potential and developing derivatives with enhanced properties for specific applications.

Medicinal Chemistry Development

Ongoing medicinal chemistry efforts aim to develop derivatives of 4-Methylpyridazin-3-amine with optimized pharmacokinetic properties, including improved blood-brain barrier penetration, metabolic stability, and target selectivity. These modifications may include strategic substitutions on the pyridazine ring or alterations to the amino or methyl groups.

The goal of these developments is to enhance therapeutic efficacy while minimizing potential side effects, ultimately leading to more effective treatments for neurological conditions.

Imaging and Diagnostic Research

The potential of 4-Methylpyridazin-3-amine derivatives as imaging agents is an area of active investigation. Research on related compounds suggests that appropriate modifications could yield valuable radiotracers for visualizing demyelinated lesions using PET imaging .

These imaging applications could provide non-invasive methods for monitoring disease progression and treatment response in conditions like multiple sclerosis, potentially improving patient management and treatment optimization.

Comparison with Related Compounds

Comparing 4-Methylpyridazin-3-amine with structurally related compounds provides valuable insights into the effects of structural variations on physical, chemical, and biological properties.

Structural Analogs

Several structural analogs of 4-Methylpyridazin-3-amine have been investigated, including isomers with different positions of the methyl and amino groups, as well as compounds with additional substituents.

Table 3: Comparison of 4-Methylpyridazin-3-amine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-Methylpyridazin-3-amine90568-15-3C₅H₇N₃109.13Reference compound
5-Methylpyridazin-3-amine144294-43-9C₅H₇N₃109.13Methyl group at position 5 instead of 4
6-Chloro-5-methylpyridazin-3-amine66346-87-0C₅H₆ClN₃143.57Methyl at position 5, chlorine at position 6
3-Fluoro-5-methylpyridin-4-amine-C₆H₇FN₂-Pyridine ring instead of pyridazine, different substituent positions
4-methyl-N-(thian-3-yl)pyridin-3-amine-C₁₁H₁₆N₂S208.33Pyridine ring instead of pyridazine, thian-3-yl group attached to amino nitrogen

Pharmacological Differences

Variations in structure among these related compounds result in different pharmacological profiles. For instance, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) has been specifically investigated for its potassium channel blocking activity and potential applications in PET imaging .

The position of substituents on the heterocyclic ring significantly influences properties such as basicity, lipophilicity, and membrane permeability, which in turn affect pharmacokinetic behavior and target engagement.

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